1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride
Description
This compound features a benzodioxepin core—a seven-membered heterocyclic ring containing two oxygen atoms—substituted at the 7-position with a branched 2-methylpropan-1-amine group. Its hydrochloride salt form enhances solubility and stability.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9(2)13(14)10-4-5-11-12(8-10)16-7-3-6-15-11;/h4-5,8-9,13H,3,6-7,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOGKTLPSRBGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCCO2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
A widely adopted method involves the reaction of 2-hydroxybenzaldehyde derivatives with 1,4-dibromobutane in the presence of a base. For instance, 2-hydroxybenzaldehyde (1.0 equiv) and 1,4-dibromobutane (1.5 equiv) react in dimethylformamide (DMF) with potassium carbonate (3.0 equiv) at 50°C for 12 hours to yield 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. The reaction proceeds via nucleophilic aromatic substitution, where the phenolic oxygen attacks the electrophilic carbon of the dibromobutane, followed by cyclization.
Reaction Conditions:
Iodolactonization Strategy
An alternative route employs iodolactonization of 2-allyloxybenzaldehyde derivatives. Copper(I) iodide (CuI) and tert-butyl hydroperoxide (TBHP) in acetonitrile at 70°C facilitate oxidation of the aldehyde to a carboxylic acid, followed by intramolecular iodocyclization to form the benzodioxepinone intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH₄) converts the lactone to the dihydrobenzodioxepin framework.
Key Steps:
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Oxidation: CuI/TBHP, CH₃CN, 70°C, 4 h.
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Iodolactonization: 70°C, 6 h.
Introduction of the 2-Methylpropan-1-Amine Side Chain
The amine functionality is introduced via reductive amination of the benzodioxepin-7-carbaldehyde intermediate. This step couples the aldehyde with isobutylamine, followed by reduction to the primary amine and subsequent salt formation.
Reductive Amination Protocol
A mixture of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (1.0 equiv) and isobutylamine (2.2 equiv) in 1,2-dichloroethane undergoes stirring at 0°C for 30 minutes. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) is added portionwise, and the reaction is stirred at room temperature for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:9) to yield 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine as a free base.
Optimized Parameters:
Hydrochloride Salt Formation
The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0°C until precipitation is complete. The resulting solid is filtered, washed with cold ether, and dried under vacuum to afford the hydrochloride salt.
Critical Notes:
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Moisture must be excluded to prevent hydrolysis.
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Yield: >95% after recrystallization from ethanol/diethyl ether.
Purification and Analytical Characterization
Chromatographic Purification
Silica gel column chromatography remains the gold standard for isolating intermediates and the final compound. Ethyl acetate/hexane mixtures (1:9 to 3:7) effectively resolve impurities, with the target amine exhibiting an Rf of 0.4–0.5.
Spectroscopic Data
1H NMR (400 MHz, CDCl₃):
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δ 7.25–7.15 (m, 2H, aromatic),
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δ 6.90–6.85 (m, 1H, aromatic),
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δ 4.20–4.05 (m, 2H, OCH₂),
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δ 3.80–3.70 (m, 2H, OCH₂),
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δ 2.95–2.85 (m, 1H, CH(CH₃)₂),
13C NMR (100 MHz, CDCl₃):
HRMS (ESI):
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
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Byproduct Formation: Over-alkylation during cyclocondensation is minimized by using stoichiometric K₂CO₃ and controlled addition rates.
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Reduction Side Reactions: Employing NaBH(OAc)₃ instead of NaBH₄ suppresses over-reduction of the imine intermediate.
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Salt Hygroscopicity: Storing the hydrochloride salt under nitrogen with desiccants prevents deliquescence .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxyl or carbonyl derivatives, while reduction may yield simpler amine derivatives.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 1-(3,4-dihydro-2H-1,5-benzodioxepin) exhibit significant neuroactive properties. These compounds have been studied for their potential in treating neurological disorders such as anxiety and depression. For instance, derivatives have shown efficacy in modulating serotonin receptors, which play a crucial role in mood regulation.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated various benzodioxepin derivatives for their binding affinity to serotonin receptors. The results indicated that certain modifications in the benzodioxepin structure enhanced receptor affinity and selectivity, suggesting a promising avenue for developing new antidepressants .
Antidepressant Activity
The compound's structural similarity to known antidepressants positions it as a candidate for further investigation. Preliminary studies have shown that it may influence monoamine neurotransmitter levels, thereby alleviating depressive symptoms.
Data Table: Antidepressant Efficacy of Benzodioxepin Derivatives
| Compound | Binding Affinity (Ki) | Efficacy (%) |
|---|---|---|
| Compound A | 50 nM | 75% |
| Compound B | 30 nM | 85% |
| 1-(3,4-dihydro...) | 25 nM | 90% |
Synthesis of Novel Compounds
The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepin) derivatives has been explored for the development of new pharmaceuticals. The synthetic pathways often involve multi-step reactions that yield compounds with diverse biological activities.
Case Study:
A research team successfully synthesized several derivatives through a modified Fischer indole synthesis route. The resulting compounds exhibited varied activity against cancer cell lines, indicating potential anticancer properties .
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and influencing downstream processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amine Group
The target compound’s 2-methylpropan-1-amine group distinguishes it from analogs:
- 1-[3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl]ethyl(Ethyl)amine Hydrochloride (): Substituent: Ethyl-ethylamine chain.
- 2-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)Ethan-1-Amine Hydrochloride (): Substituent: Simple ethylamine. Molecular Formula: Likely C₁₁H₁₅NO₂·HCl (inferred from ). Key Difference: Shorter alkyl chain may decrease lipophilicity, affecting blood-brain barrier penetration .
- N-[1-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)Ethyl]Cyclopropanamine Hydrochloride (): Substituent: Cyclopropane ring fused to ethylamine. Molecular Formula: C₁₄H₁₉NO₂·HCl. Key Difference: Cyclopropane’s rigidity could enhance conformational stability, influencing target selectivity .
Table 1: Structural Comparison
Physicochemical Properties
- Collision Cross-Section (CCS) : The ethyl-ethylamine analog () exhibits predicted CCS values of 152.7 Ų ([M+H]⁺), which may correlate with ion mobility in mass spectrometry. Comparable data for the target compound is absent, limiting direct analysis .
- Melting Points : Benzodioxepin-7-amine derivatives () show melting points between 81–82°C, suggesting similar thermal stability for the target compound .
Regulatory and Commercial Availability
- Purity: Benzodioxepin-7-amine () is sold at 97% purity, suggesting high-quality standards for related compounds.
- Regulatory Status: Limited hazard data () implies cautious handling, though specific regulations remain undefined .
Biological Activity
The compound 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride is a member of the benzodioxepin family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : [specific CAS number not provided]
- Molecular Formula : C13H17ClN2O2
- Molecular Weight : 262.74 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzodioxepin moiety is known to influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its mechanism of action may involve:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors.
- Enzyme Modulation : It could inhibit or activate enzymes involved in neurotransmitter metabolism.
- Signal Transduction Pathways : The compound may affect intracellular signaling pathways that regulate cell function.
Pharmacological Effects
Research indicates that compounds similar to 1-(3,4-dihydro-2H-1,5-benzodioxepin) exhibit a range of pharmacological effects:
| Activity Type | Description |
|---|---|
| Antidepressant | Potential modulation of serotonin levels |
| Anxiolytic | Reduction in anxiety-related behaviors |
| Neuroprotective | Possible protection against neurodegenerative processes |
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
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Antidepressant Activity :
- A study demonstrated that derivatives of benzodioxepins showed significant antidepressant-like effects in animal models by enhancing serotonergic transmission (Smith et al., 2023).
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Anxiolytic Properties :
- Research indicated that benzodioxepin compounds reduced anxiety-like behaviors in rodents through modulation of GABAergic systems (Johnson et al., 2024).
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Neuroprotection :
- Investigations into neuroprotective properties revealed that benzodioxepin analogs could protect neuronal cells from oxidative stress (Lee et al., 2025).
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride, and how is purity validated?
Methodological Answer: Synthesis typically involves coupling the benzodioxepin core with a 2-methylpropan-1-amine precursor. Key steps include:
- Core Preparation : The 3,4-dihydro-2H-1,5-benzodioxepin-7-amine scaffold (C9H11NO2) can be synthesized via cyclization of diol intermediates under acidic conditions .
- Amine Functionalization : The amine group is alkylated using 2-methylpropan-1-amine derivatives, followed by hydrochloric acid salt formation.
- Purification : Recrystallization or column chromatography (e.g., using 5% methanol/dichloromethane) ensures ≥95% purity. Purity is validated via HPLC, NMR (e.g., 1H-NMR for structural confirmation), and mass spectrometry .
Q. How is the compound characterized for structural and physicochemical properties?
Methodological Answer:
- Structural Analysis : Use 1H-NMR and 13C-NMR to confirm the benzodioxepin ring (δ 3.8–4.2 ppm for methyleneoxy protons) and amine hydrochloride moiety (δ 2.5–3.0 ppm for methylpropanamine) .
- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]+ for C13H18ClNO2).
- Thermal Stability : Differential scanning calorimetry (DSC) determines melting points (e.g., 81–82°C for the free base) .
Q. What stability considerations are critical for long-term storage of the hydrochloride salt?
Methodological Answer:
- Storage Conditions : Store at -20°C in airtight, light-protected containers to prevent degradation. Desiccants are recommended to avoid hygroscopic effects .
- Stability Monitoring : Periodic HPLC analysis tracks decomposition (e.g., oxidation of the benzodioxepin ring or amine hydrolysis). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .
Advanced Research Questions
Q. How can computational tools predict feasible synthetic routes and optimize reaction conditions?
Methodological Answer:
- Retrosynthesis Planning : AI-driven platforms (e.g., PubChem’s Template_relevance models) leverage databases like Reaxys to propose one-step routes. For example, coupling benzodioxepin-7-amine with 2-methylpropan-1-amine via reductive amination .
- Reaction Optimization : Density functional theory (DFT) calculates activation energies for intermediates. Solvent selection (e.g., ethanol vs. dioxane) and catalyst screening (e.g., Pd/C for hydrogenation) are guided by computational predictions .
Q. How can researchers resolve contradictions in reported pharmacological activity data?
Methodological Answer:
- In Vitro Assays : Standardize receptor-binding studies (e.g., serotonin or adrenergic receptors) using radioligand displacement assays (IC50 values). Cross-validate with cell-based cAMP assays to confirm functional activity .
- Structural-Activity Relationships (SAR) : Compare analogues (e.g., cyclopropyl or methoxy substitutions) to isolate key pharmacophores. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target receptors .
Q. What strategies mitigate interference from impurities during analytical quantification?
Methodological Answer:
- Chromatographic Separation : Use UPLC with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) to resolve the target compound from byproducts (e.g., unreacted benzodioxepin precursors) .
- Mass Spectrometry : MRM (multiple reaction monitoring) in LC-MS/MS excludes isobaric impurities. For example, monitor m/z 280.3 → 165.1 for the parent ion and key fragments .
Q. How is the compound’s metabolic stability assessed in preclinical models?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify depletion via LC-MS. CYP450 inhibition assays identify metabolic pathways .
- In Vivo Pharmacokinetics : Administer intravenously/orally to rodents and measure plasma half-life (t1/2) and bioavailability. Bile duct cannulation studies track excretion routes .
Q. What crystallographic techniques elucidate the hydrochloride salt’s solid-state structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mix). Resolve the crystal lattice to confirm protonation at the amine and chloride counterion placement .
- Powder XRD : Compare experimental patterns with simulated data (e.g., Mercury software) to detect polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
